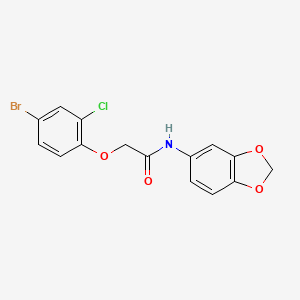
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential in cancer treatment. It belongs to the class of farnesyltransferase inhibitors (FTIs), which are compounds that target the farnesyltransferase enzyme and prevent it from adding a farnesyl group to certain proteins. This modification is important for the function of these proteins, including those involved in cell growth and division. By inhibiting this process, FTIs can potentially block the growth and proliferation of cancer cells.
Mecanismo De Acción
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide works by inhibiting the farnesyltransferase enzyme, which is responsible for adding a farnesyl group to certain proteins. This modification is important for the function of these proteins, including those involved in cell growth and division. By inhibiting this process, 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide can potentially block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the activity of certain signaling pathways involved in cancer growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide in lab experiments is its specificity for the farnesyltransferase enzyme. This allows for targeted inhibition of this enzyme and its downstream effects on cancer cells. However, 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for research on 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide. One area of focus is the development of more potent and selective FTIs. Another area of interest is the investigation of 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide in combination with other cancer treatments, such as immunotherapy. Additionally, there is ongoing research on the potential use of FTIs in other diseases, such as progeria (a rare genetic disorder that causes premature aging).
Aplicaciones Científicas De Investigación
5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including those derived from breast, lung, and pancreatic cancers. 5-(2-furyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(14-8-9-3-2-6-19-9)10-7-12(18-15-10)11-4-1-5-17-11/h1-7H,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGDDPMPCZZUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757165.png)
![4-bromo-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4757172.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4757187.png)
![3-chloro-6-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4757190.png)
![5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4757197.png)
![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)
![ethyl 1-ethyl-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4757219.png)
![2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4757230.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)
